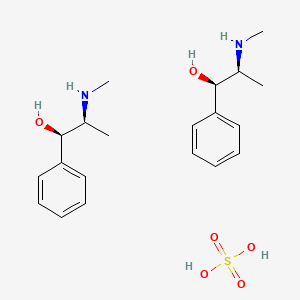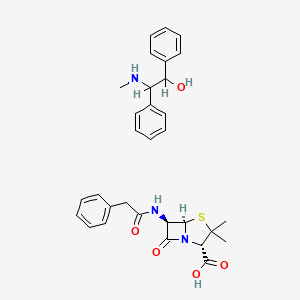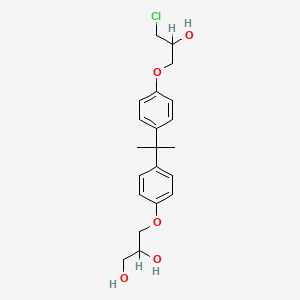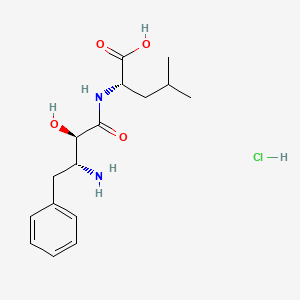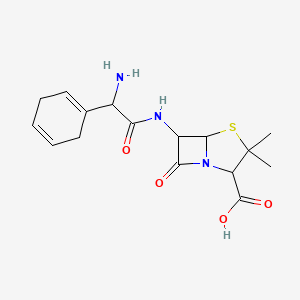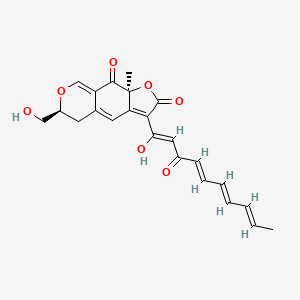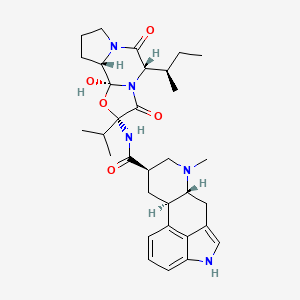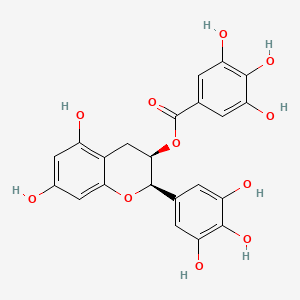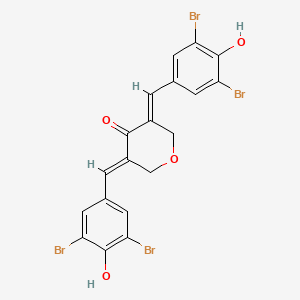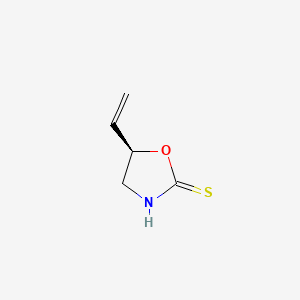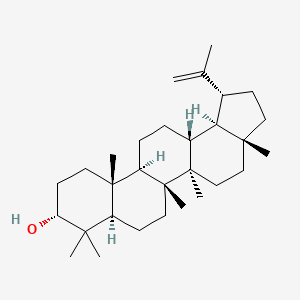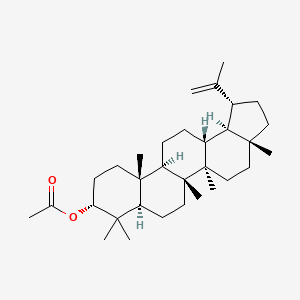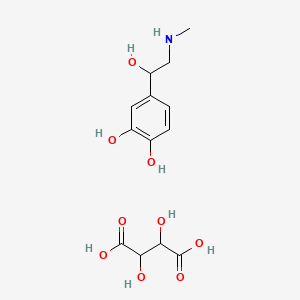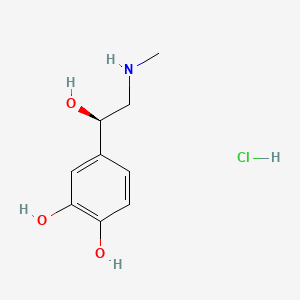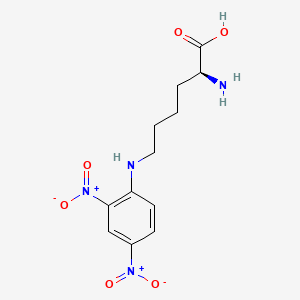
epsilon-Dinitrophenyllysine
Übersicht
Beschreibung
Epsilon-Dinitrophenyllysine, also known as Epsilon-DNP-lysine, belongs to the class of organic compounds known as dinitroanilines . These are organic compounds containing an aniline moiety, which is substituted at 2 positions by a nitro group .
Molecular Structure Analysis
Epsilon-Dinitrophenyllysine is a homopoly (amino acid) consisting of 25–35 L-lysine residues with amide linkages formed between the ε-amino and α-carboxy groups . Different arrangement forms and structures of the backbone endow lysine-based polymers with versatile applications .Chemical Reactions Analysis
Epsilon-Dinitrophenyllysine usually refers to a lysine in which the dinitrophenyl substituent is bound only to the ε atom, i.e., to the side-chain nitrogen . The reason is that in lysine-focused derivatization methods, the reaction with DNP can be done prior to protein hydrolysis .Wissenschaftliche Forschungsanwendungen
Food Science and Nutritional Health
Epsilon-polylysine (epsilon-PL) , a compound related to epsilon-Dinitrophenyllysine, has been utilized extensively as a food additive due to its inhibitory effects on human and porcine pancreatic lipase activity. This action suggests its potential in suppressing dietary fat absorption from the small intestine, thereby affecting postprandial hypertriacylglyceridemia. Epsilon-PL's ability to maintain its inhibitory activity after incubation with digestive enzymes like trypsin and alpha-chymotrypsin, unlike alpha-PL, underscores its stability and efficacy in nutritional applications (Y. Kido et al., 2003).
Microbial Inhibition and Food Preservation
Antimicrobial Applications : Studies have shown epsilon-polylysine's effectiveness in inhibiting the growth of foodborne pathogens such as Escherichia coli O157:H7, Salmonella Typhimurium, and Listeria monocytogenes in various food matrices. Its potential as a food preservative is significant, given its ability to maintain antimicrobial activity in different food extracts and its biocompatibility (I. Geornaras et al., 2007).
Molecular Biology and Genetics
DNA Interaction and Mutagenicity : Etheno-adducts such as 1,N6-Ethenodeoxyadenosine (epsilon dA) are notable for their formation from exogenous and endogenous sources, impacting genetic material by inducing mutations. These adducts, produced by metabolites of carcinogens like vinyl chloride, highlight the intricate balance between DNA damage and repair mechanisms, offering insights into carcinogenesis and genetic stability (G. Pandya & M. Moriya, 1996).
Biomedical Research and Applications
Drug Delivery and Biomedical Engineering : The amphiphilic properties of hydrophobically modified epsilon-polylysine derivatives have garnered attention for their dual functionality as antimicrobial agents and as surfactants or emulsifiers in drug encapsulation. The synthesis and characterization of such derivatives pave the way for innovative biomedical applications, including targeted drug delivery systems that leverage the intrinsic antimicrobial and biocompatible properties of epsilon-polylysine (Hailong Yu et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKPUNNTZKBSR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911153 | |
| Record name | N~6~-(2,4-Dinitrophenyl)lysinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dinitrophenyl-lysine | |
CAS RN |
1094-76-4 | |
| Record name | N6-(2,4-Dinitrophenyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-Dinitrophenyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-(2,4-Dinitrophenyl)lysinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DNP-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6TD66F98C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



